Methyl l-arabinofuranoside
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Overview
Description
Methyl l-arabinofuranoside is a chemical compound derived from arabinose, a five-carbon sugar. It is a methylated form of l-arabinofuranose, where the hydroxyl group at the anomeric carbon is replaced by a methoxy group. This compound is of significant interest due to its role in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl l-arabinofuranoside can be synthesized through the methylation of l-arabinofuranose. The process typically involves the reaction of l-arabinofuranose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The final product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Methyl l-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arabinonic acid derivatives.
Reduction: Reduction reactions can convert it into arabinitol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Arabinonic acid derivatives.
Reduction: Arabinitol derivatives.
Substitution: Various substituted arabinofuranosides depending on the nucleophile used.
Scientific Research Applications
Methyl l-arabinofuranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including oligosaccharides and glycosides.
Biology: The compound serves as a substrate for studying the activity of enzymes such as arabinofuranosidases.
Medicine: It is investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of methyl l-arabinofuranoside involves its interaction with specific enzymes and molecular targets. For instance, when used as a substrate for arabinofuranosidases, the enzyme catalyzes the hydrolysis of the glycosidic bond, releasing arabinose and methanol. This reaction is crucial for the degradation of hemicelluloses in plant biomass, facilitating the conversion of lignocellulosic materials into fermentable sugars.
Comparison with Similar Compounds
Methyl d-arabinofuranoside: Similar in structure but differs in the stereochemistry of the arabinose moiety.
Methyl xylopyranoside: Another methylated sugar derivative but with a six-membered ring structure.
Methyl glucopyranoside: A methylated form of glucose with different chemical properties.
Uniqueness: Methyl l-arabinofuranoside is unique due to its specific stereochemistry and its role in the degradation of hemicelluloses. Its ability to act as a substrate for specific enzymes makes it valuable in biochemical research and industrial applications.
Biological Activity
Methyl l-arabinofuranoside is a glycoside derived from l-arabinofuranose, a pentose sugar, characterized by its methyl group attached to the anomeric carbon. Its molecular formula is C₅H₁₀O₅. This compound exhibits various biological activities that have been the focus of numerous studies, particularly regarding its effects on cell signaling pathways and its role in carbohydrate metabolism.
Chemical Structure and Properties
This compound has a unique furanose structure that differentiates it from other sugar derivatives. Its structural properties allow it to participate in biochemical processes, influencing metabolic pathways by acting as a substrate for specific enzymes.
Compound | Structure Type | Unique Features |
---|---|---|
This compound | Furanose | Unique stereochemistry influencing biological activity |
Methyl d-arabinofuranoside | D-isomer | Different stereochemistry affecting biological activity |
Methyl α-d-glucopyranoside | Pyranose | More stable ring structure; widely used in food industry |
Methyl β-d-xylopyranoside | Pyranose | Exhibits different reactivity patterns than furanoses |
Methyl α-l-rhamnopyranoside | Pyranose | Known for its role in plant polysaccharides |
Biological Activities
-
Enzymatic Interactions :
- This compound has been shown to act as a competitive inhibitor for certain enzymes involved in carbohydrate metabolism. For example, studies indicate that it interacts with glycoproteins, which may have implications for drug delivery systems and therapeutic agents .
- A novel β-l-arabinofuranosidase from Bifidobacterium longum was found to utilize this compound as a substrate, highlighting its role in microbial carbohydrate utilization .
-
Cell Signaling Pathways :
- Research suggests that this compound can influence cell signaling pathways, potentially affecting cellular responses and metabolic processes .
-
Pharmaceutical Applications :
- Derivatives of this compound have shown promise in pharmaceutical applications due to their ability to mimic natural sugars. This property allows them to modulate biological processes effectively .
Case Studies and Research Findings
- A study demonstrated the hydrolysis of this compound by β-l-arabinofuranosidase enzymes, indicating its potential use in the degradation of plant biopolymers . This research underlines the importance of this compound in understanding carbohydrate metabolism in both human health and microbial ecology.
- Another investigation focused on the synthesis of regioisomeric methyl α-l-arabinofuranobiosides for studying the specificity of α-l-arabinofuranosidase, further emphasizing the compound's relevance in enzymatic studies .
Properties
CAS No. |
13039-64-0 |
---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 |
InChI Key |
NALRCAPFICWVAQ-NSHGFSBMSA-N |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@@H](O1)CO)O)O |
Canonical SMILES |
COC1C(C(C(O1)CO)O)O |
Origin of Product |
United States |
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